2-Formyl-6-methoxy-4-methylphenyl acetate
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Overview
Description
2-Formyl-6-methoxy-4-methylphenyl acetate is an organic compound with the molecular formula C11H12O4 It is known for its unique structure, which includes a formyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxy-4-methylphenyl acetate typically involves the esterification of 2-Formyl-6-methoxy-4-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxy-4-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-Carboxy-6-methoxy-4-methylphenyl acetate
Reduction: 2-Hydroxymethyl-6-methoxy-4-methylphenyl acetate
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-Formyl-6-methoxy-4-methylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxy-4-methylphenyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-6-methoxyphenyl acetate
- 2-Formyl-4-methylphenyl acetate
- 2-Formyl-6-methylphenyl acetate
Comparison and Uniqueness
2-Formyl-6-methoxy-4-methylphenyl acetate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
7148-95-0 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-formyl-6-methoxy-4-methylphenyl) acetate |
InChI |
InChI=1S/C11H12O4/c1-7-4-9(6-12)11(15-8(2)13)10(5-7)14-3/h4-6H,1-3H3 |
InChI Key |
BMYOCRLRSVEJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC(=O)C)C=O |
Origin of Product |
United States |
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